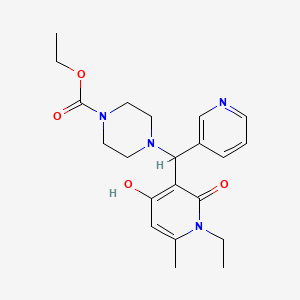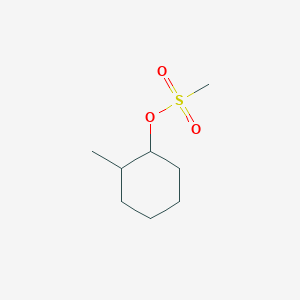
2-Methylcyclohexyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclohexyl methanesulfonate is an organic compound with the molecular formula C8H16O3S. It is a methanesulfonate ester derived from 2-methylcyclohexanol and methanesulfonic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylcyclohexyl methanesulfonate can be synthesized through the esterification of 2-methylcyclohexanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylcyclohexyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, amines, and thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methylcyclohexanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (for halide substitution) or ammonia (for amine substitution) are commonly used. The reactions are typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are employed, with hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-methylcyclohexyl iodide or 2-methylcyclohexylamine are formed.
Hydrolysis: The primary products are 2-methylcyclohexanol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-Methylcyclohexyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is employed in the preparation of functionalized materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-methylcyclohexyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates. This property makes it useful in modifying proteins and other biological molecules, thereby affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methanesulfonate: Another methanesulfonate ester, known for its use as a DNA methylating agent in genetic studies.
Ethyl methanesulfonate: Similar to methyl methanesulfonate, it is used in mutagenesis studies and as an alkylating agent.
Uniqueness
2-Methylcyclohexyl methanesulfonate is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties compared to linear methanesulfonate esters. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.
Eigenschaften
IUPAC Name |
(2-methylcyclohexyl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-7-5-3-4-6-8(7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQACUBIAIFEJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
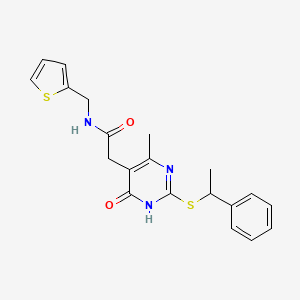
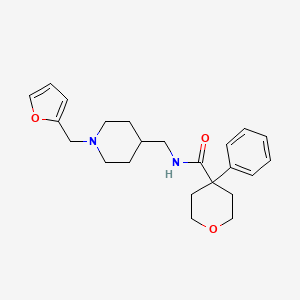
![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)
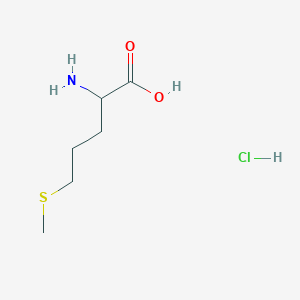
![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)

![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)
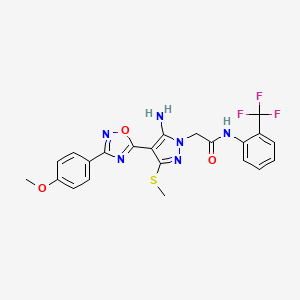
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2976684.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2976686.png)
![6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B2976687.png)
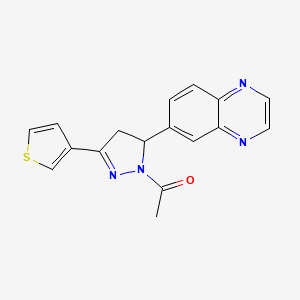
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
